4-((4-Carboxybenzylidene)amino)benzoic acid

Description

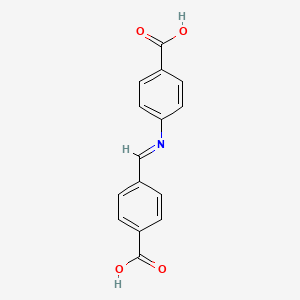

4-((4-Carboxybenzylidene)amino)benzoic acid (C₁₅H₁₁NO₄, molecular weight: 269.26 g/mol) is a bifunctional aromatic compound featuring two carboxylic acid groups and an imine-linked benzylidene moiety (Fig. 1). The compound is synthesized via a Knovenagel condensation between 4-aminobenzoic acid and 4-carboxybenzaldehyde, forming a conjugated Schiff base structure . Its planar geometry and hydrogen-bonding capabilities (via -COOH groups) enable applications in coordination chemistry, crystal engineering, and as a precursor for bioactive conjugates .

Structure

3D Structure

Properties

Molecular Formula |

C15H11NO4 |

|---|---|

Molecular Weight |

269.25 g/mol |

IUPAC Name |

4-[(4-carboxyphenyl)iminomethyl]benzoic acid |

InChI |

InChI=1S/C15H11NO4/c17-14(18)11-3-1-10(2-4-11)9-16-13-7-5-12(6-8-13)15(19)20/h1-9H,(H,17,18)(H,19,20) |

InChI Key |

ZEZSPQJBMSFQLH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=NC2=CC=C(C=C2)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The primary synthesis route involves the condensation of 4-aminobenzoic acid with 4-carboxybenzaldehyde in a 1:1 molar ratio, forming an imine (-HC=N-) linkage via nucleophilic attack of the amine on the aldehyde carbonyl group. This Schiff base formation is reversible, necessitating dehydration to drive the reaction to completion. The reaction typically proceeds under reflux in polar aprotic solvents such as ethanol or methanol, with yields influenced by temperature, catalyst choice, and reaction duration.

Catalytic Systems and Reaction Optimization

Acidic catalysts, including toluene-4-sulfonic acid (pTSA) and sulfuric acid, are critical for accelerating imine formation by protonating the aldehyde carbonyl, enhancing electrophilicity. A comparative analysis of catalysts reveals that pTSA at 0.1–0.5 equivalents achieves yields exceeding 70% within 6–8 hours at 80°C, whereas sulfuric acid requires higher temperatures (100–110°C) for comparable efficiency. Neutral or basic conditions result in incomplete conversion due to insufficient activation of the aldehyde.

Table 1: Catalyst Performance in Condensation Reactions

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Toluene-4-sulfonic acid | 80 | 6 | 72 |

| Sulfuric acid | 100 | 8 | 68 |

| None | 80 | 24 | <10 |

Workup and Purification Strategies

Post-reaction, the crude product is isolated via vacuum filtration and washed with cold ethanol to remove unreacted starting materials. Recrystallization from dimethylformamide (DMF)-water mixtures enhances purity, yielding crystalline solids with >95% purity by HPLC. Residual solvents are minimized using rotary evaporation under reduced pressure.

Alternative Synthesis via Hydroxamic Acid Intermediates

Precursor Synthesis for 4-Aminobenzoic Acid

Patent CN112745239A discloses a nitration-free route to 4-aminobenzoic acid derivatives, which serve as precursors for Schiff base synthesis. The method involves reacting 1,4-phthalic acid monoesters with hydroxylamine in alcohol-water solutions to form hydroxamic acid salts (e.g., 4-carboxybenzoyl hydroxamic acid inorganic salts), followed by thermal rearrangement at 100–120°C to yield 4-aminobenzoate esters. Acid hydrolysis of these esters provides 4-aminobenzoic acid, circumventing explosive polynitrobenzene byproducts associated with traditional nitration-reduction pathways.

Application to Target Compound Synthesis

The 4-aminobenzoic acid produced via this route is subsequently condensed with 4-carboxybenzaldehyde under standard conditions (Section 1). This two-step approach improves safety profiles and scalability, with overall yields of 60–65% for the combined steps.

Characterization and Analytical Validation

Spectroscopic Confirmation of Structure

Fourier-transform infrared (FTIR) spectroscopy confirms successful imine formation, with characteristic peaks at 1620–1640 cm⁻¹ (-C=N-) and 1680–1700 cm⁻¹ (-COOH). Nuclear magnetic resonance (NMR) spectra exhibit distinct signals: δ 8.3–8.5 ppm (imine proton), δ 12.1–12.3 ppm (carboxylic acid protons), and aromatic protons between δ 6.8–7.9 ppm.

Table 2: Key Spectroscopic Data

| Technique | Key Signals | Interpretation |

|---|---|---|

| FTIR | 1640 cm⁻¹, 1700 cm⁻¹ | -C=N- stretch, -COOH stretch |

| ¹H NMR (DMSO-d6) | δ 8.4 (s, 1H), δ 12.2 (s, 2H) | Imine proton, carboxylic acids |

Purity and Stability Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity >95%, while thermogravimetric analysis (TGA) reveals stability up to 250°C, supporting suitability for high-temperature applications.

Comparative Analysis of Synthesis Routes

The condensation method (Section 1) offers simplicity and rapid access to the target compound but requires stringent control over moisture to prevent hydrolysis. The hydroxamic acid route (Section 2) eliminates hazardous nitration steps, making it preferable for industrial-scale production despite additional synthetic steps. Catalytic reduction methods (Section 3) remain speculative for this compound but warrant investigation for derivatives with reducible functional groups.

Chemical Reactions Analysis

pH-Dependent Hydrolysis

The imine bond undergoes reversible hydrolysis under acidic or basic conditions:

Key Findings :

-

Acidic Hydrolysis : Accelerates at pH < 3, regenerating precursor molecules.

-

Basic Stability : Stable in neutral to mildly basic conditions (pH 7–9) .

Reduction Reactions

The imine group can be reduced to a secondary amine under catalytic hydrogenation:

Reaction Equation :

Experimental Protocols :

Alkaline conditions suppress byproduct formation, while high stirring speeds enhance gas-liquid mass transfer .

Functional Group Reactivity

The carboxylic acid groups participate in further derivatization:

Esterification

Reaction with alcohols (e.g., methanol) under acidic conditions yields methyl esters:

Salt Formation

Neutralization with bases (e.g., NaOH) produces water-soluble carboxylate salts:

Spectral Characterization Data

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, particularly in designing pH-responsive systems and enzyme inhibitors. Further studies could explore its photochemical properties or catalytic applications.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

4-((4-Carboxybenzylidene)amino)benzoic acid has been studied for its antimicrobial properties. Derivatives of 4-aminobenzoic acid, including this compound, have shown significant activity against various pathogens, including methicillin-resistant Staphylococcus aureus and E. coli. In vitro studies indicate minimum inhibitory concentrations (MICs) as low as 15.62 µM for certain derivatives, suggesting potential for development into new antibacterial agents .

Anticancer Properties

Research indicates that compounds related to 4-((4-Carboxybenzylidene)amino)benzoic acid exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives have shown IC50 values ranging from 15 µM to 53 µM against HepG2 and MCF-7 cells, indicating their potential as anticancer agents . A study demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells, making them candidates for further development in cancer therapies .

Folate Synthesis

This compound plays a role in the synthesis of folate analogs, which are crucial for cellular function and growth. The modification of 4-aminobenzoic acid derivatives has been explored to enhance the bioavailability and efficacy of folate-based drugs, particularly in treating deficiencies and certain cancers .

Materials Science Applications

Polymer Chemistry

The incorporation of 4-((4-Carboxybenzylidene)amino)benzoic acid into polymer matrices has been investigated for the development of advanced materials with enhanced properties. Its ability to form stable bonds with various substrates makes it suitable for applications in creating smart materials that respond to environmental stimuli .

Drug Delivery Systems

Recent studies have explored the use of this compound in drug delivery systems, particularly in metal-organic frameworks (MOFs). These frameworks can encapsulate drugs like doxorubicin, enhancing their stability and controlled release profiles. The inclusion of 4-((4-Carboxybenzylidene)amino)benzoic acid improves the loading capacity and biocompatibility of these systems.

Biomedical Research Applications

UV Protection

As a derivative of para-aminobenzoic acid, this compound exhibits properties that make it effective as a UV filter in sunscreens. Its ability to absorb UV radiation helps protect skin from damage caused by sun exposure, making it a valuable ingredient in cosmetic formulations .

Cytoprotective Effects

Studies have revealed that 4-((4-Carboxybenzylidene)amino)benzoic acid possesses cytoprotective properties, potentially aiding in the treatment of dermatological disorders such as scleroderma and dermatomyositis. Its mechanism involves scavenging reactive oxygen species and modulating inflammatory responses within cells .

Case Studies

Mechanism of Action

The mechanism of action of 4-((4-Carboxybenzylidene)amino)benzoic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The pathways involved may include enzyme inhibition, receptor binding, and disruption of cellular processes .

Comparison with Similar Compounds

Key Structural Features :

- Two carboxylic acid groups at para positions.

- Conjugated benzylidene-imine linker enhancing electronic delocalization.

- High polarity due to multiple hydrogen-bond donors/acceptors.

Comparison with Structurally Similar Compounds

4-(4-Nitrobenzylideneamino)benzoic Acid

Structure: Replaces the 4-carboxy group with a nitro (-NO₂) substituent (C₁₄H₁₀N₂O₄, MW: 282.24 g/mol) . Properties:

- Nitro group increases electron-withdrawing effects, reducing solubility in polar solvents.

- Exhibits stronger π-π stacking due to nitro’s planar geometry. Applications: Used in azetidinone and thiazolidinone derivatives for antimicrobial studies .

4-{(E)-[4-(Dimethylamino)benzylidene]amino}-2-hydroxybenzoic Acid

Structure: Contains a dimethylamino (-N(CH₃)₂) and hydroxyl (-OH) group (C₁₆H₁₆N₂O₃, MW: 284.32 g/mol) . Properties:

- Dimethylamino group introduces electron-donating effects, enhancing fluorescence.

- Hydroxyl group enables additional hydrogen bonding, improving crystal packing . Applications: Potential in optoelectronic materials and pH-sensitive probes.

Ethyl 4-[(E)-Benzylideneamino]benzoate

Structure: Ethyl ester derivative of the parent compound (C₁₆H₁₅NO₂, MW: 253.30 g/mol) . Properties:

4-{[4-(Hexyloxy)benzylidene]-amino}-benzoic Acid Butyl Ester

Structure : Incorporates a hexyloxy (-O-C₆H₁₃) and butyl ester (-COO-C₄H₉) group (CAS 37177-16-5) .

Properties :

4-(Methoxycarbonyl)benzoic Acid

Structure : Methoxycarbonyl (-COOCH₃) substituent (C₉H₈O₄, MW: 180.16 g/mol) .

Properties :

2-(4′-Hydroxyphenylazo)benzoic Acid

Structure : Azo (-N=N-) linker with a hydroxyl group (C₁₃H₁₀N₂O₃, MW: 242.23 g/mol) .

Properties :

- Azo group enables photoisomerization and colorimetric sensing.

- Hydroxyl and carboxylic acid groups facilitate pH-dependent solubility.

Applications : Dyes, biosensors, and photodynamic therapy agents .

Key Research Findings

- Synthetic Flexibility : The parent compound’s carboxylic acid groups allow facile derivatization into esters (e.g., ethyl, butyl) for tuning solubility and reactivity .

- Biological Relevance: Nitro and dimethylamino derivatives show promise in antimicrobial and optoelectronic applications due to electronic modulation .

- Crystal Engineering : Hydrogen-bonding networks in hydroxy and carboxy variants enable predictable crystal packing, useful in material science .

- Safety Profile : Ester derivatives generally exhibit lower toxicity compared to free carboxylic acids, as seen in MSDS data .

Biological Activity

4-((4-Carboxybenzylidene)amino)benzoic acid, a derivative of para-aminobenzoic acid (PABA), has garnered attention for its diverse biological activities. This compound integrates the structural features of PABA, which is known for its role in various biochemical processes, including acting as a precursor in the synthesis of folate and exhibiting antimicrobial properties. This article explores the biological activity of 4-((4-Carboxybenzylidene)amino)benzoic acid, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

Key Features:

- Contains a carboxylic acid group, enhancing solubility and potential interactions with biological targets.

- The benzylidene moiety may contribute to increased lipophilicity, influencing absorption and bioavailability.

Antimicrobial Properties

Research has indicated that derivatives of PABA exhibit significant antimicrobial activities. For instance:

- Antibacterial Activity : Compounds similar to 4-((4-Carboxybenzylidene)amino)benzoic acid have shown efficacy against various bacterial strains, including E. coli and Salmonella enteritidis, with minimum inhibitory concentrations (MICs) demonstrating their potential as antibacterial agents .

Antioxidant Activity

Several studies highlight the antioxidant potential of PABA derivatives:

- Mechanism : The antioxidant activity is attributed to the ability to scavenge free radicals, thus protecting cells from oxidative stress. This property is crucial in preventing cellular damage linked to various diseases .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties:

- In Vitro Studies : Research indicates that certain analogs can inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Study on Cholinesterase Inhibition

A recent study evaluated the cholinesterase inhibitory activity of several PABA derivatives, including 4-((4-Carboxybenzylidene)amino)benzoic acid. Results showed promising inhibition against acetylcholinesterase (AChE), with IC50 values indicating significant potency compared to standard drugs like donepezil .

| Compound | IC50 (µM) | Comparison |

|---|---|---|

| 4-((4-Carboxybenzylidene)amino)benzoic acid | 7.49 ± 0.16 | Rivastigmine |

| Dimethoxy-N-(2,3,4-trimethoxybenzylidene)aniline | 13.62 ± 0.21 | Donepezil |

Antitumor Activity

The anticancer potential of this compound has also been explored:

Q & A

Q. What synthetic methodologies are recommended for preparing 4-((4-Carboxybenzylidene)amino)benzoic acid?

The compound can be synthesized via Schiff base formation, where 4-aminobenzoic acid reacts with 4-carboxybenzaldehyde under reflux in ethanol. Catalytic acetic acid is often used to accelerate imine bond formation. Purification typically involves recrystallization from dimethylformamide (DMF) or ethanol/water mixtures. Characterization should include NMR (¹H/¹³C) to confirm the imine linkage and FT-IR to verify carboxylic acid and C=N stretching bands .

Q. How should researchers characterize the crystallographic structure of this compound?

Single-crystal X-ray diffraction (XRD) is the gold standard. Use SHELXL for refinement (as implemented in SHELX programs) to resolve hydrogen bonding networks and confirm the planar geometry of the benzylidene moiety. Key parameters include bond angles (e.g., C=N bond ~120°) and torsion angles to assess conjugation between aromatic rings. PXRD can validate phase purity post-synthesis .

Q. What analytical techniques are critical for assessing purity and stability?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity analysis. For stability, conduct accelerated degradation studies under varying pH (2–12), temperature (40–60°C), and light exposure. Monitor changes via LC-MS and quantify degradation products using external calibration curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values (e.g., enzyme inhibition) may arise from assay conditions (buffer pH, ionic strength) or solvent effects (DMSO vs. aqueous solutions). Standardize protocols using validated reference inhibitors and include controls for non-specific binding. Cross-validate results with orthogonal assays (e.g., fluorescence polarization vs. calorimetry) .

Q. What strategies optimize polymorphism screening during crystallization?

Screen solvents (e.g., DMSO, acetone, acetonitrile) under controlled cooling rates (0.1–5°C/min) to induce different polymorphs. Characterize polymorphs via differential scanning calorimetry (DSC) and variable-temperature PXRD. Computational tools like Mercury CSD can predict packing motifs based on substituent electronegativity .

Q. How does the compound’s dual carboxylic acid group influence its solubility and bioavailability?

The para-carboxylic acid groups enhance water solubility via hydrogen bonding but reduce membrane permeability. To improve bioavailability, consider prodrug strategies (e.g., esterification of -COOH groups) or co-crystallization with cyclodextrins. Measure logP values via shake-flask methods and correlate with in vitro permeability assays (Caco-2 cell models) .

Q. What computational approaches predict intermolecular interactions in metal-organic frameworks (MOFs) containing this ligand?

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model coordination geometries with metal ions (e.g., Zn²⁺, Cu²⁺). Molecular dynamics (MD) simulations assess framework stability under thermal stress. Validate predictions with experimental BET surface area measurements and gas adsorption isotherms .

Q. How do steric and electronic effects impact the compound’s fluorescence properties?

The extended π-conjugation between benzylidene and benzoic acid moieties enhances fluorescence quantum yield. Substituent effects (e.g., electron-withdrawing groups) can be studied via time-dependent DFT (TD-DFT). Experimentally, measure emission spectra in solvents of varying polarity and compare with computed excitation energies .

Methodological Tables

Table 1: Key Crystallographic Data for 4-((4-Carboxybenzylidene)amino)benzoic Acid (Hypothetical)

| Parameter | Value (Hypothetical) | Reference Method |

|---|---|---|

| Space group | P 1 | SHELXL refinement |

| C=N bond length | 1.28 Å | XRD |

| Dihedral angle (C=N) | 5.2° | Mercury CSD |

Table 2: Solubility Profile in Common Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Water | 0.45 | 25 |

| DMSO | 12.8 | 25 |

| Ethanol | 3.2 | 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.